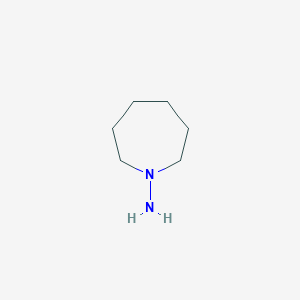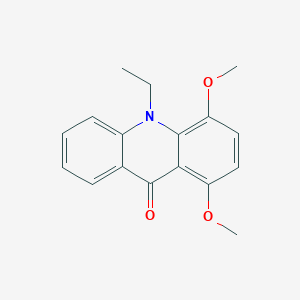
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as EMMA, is a synthetic compound that belongs to the family of acridinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone exerts its pharmacological effects by binding to the active site of PKC and PLA2, thereby inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a reduction in cell proliferation and migration. The exact mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is still under investigation and requires further research.
Biochemical and Physiological Effects:
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can inhibit the activity of PKC and PLA2 in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit cell proliferation and migration. In vivo studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can reduce inflammation and edema in animal models of arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. One area of interest is the development of more stable and soluble formulations of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone for use in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone and its effects on cellular processes.
Synthesemethoden
The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone involves the reaction between 10-ethyl-9(10H)-acridone and paraformaldehyde in the presence of concentrated sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to yield 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes are involved in a wide range of cellular processes, including signal transduction, inflammation, and apoptosis. By inhibiting their activity, 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has the potential to modulate these processes and may have therapeutic applications in various diseases.
Eigenschaften
CAS-Nummer |
141992-56-5 |
|---|---|
Produktname |
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone |
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Andere CAS-Nummern |
141992-56-5 |
Synonyme |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
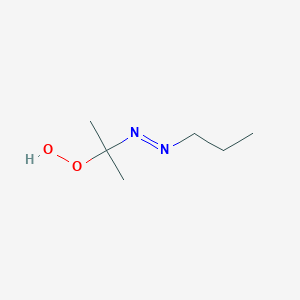
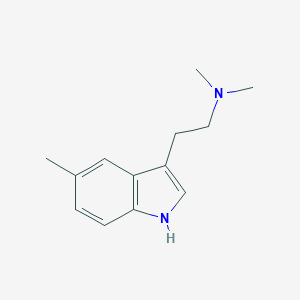
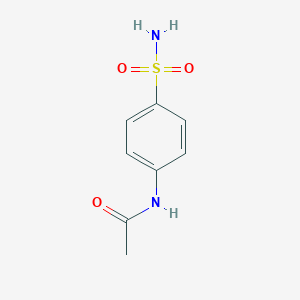

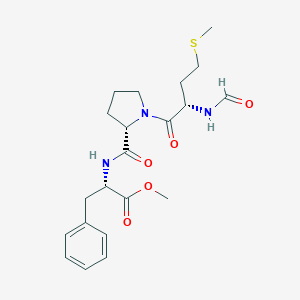
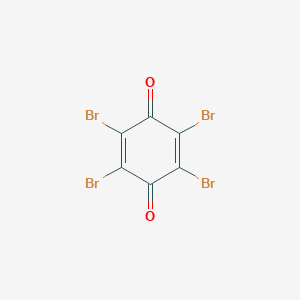
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

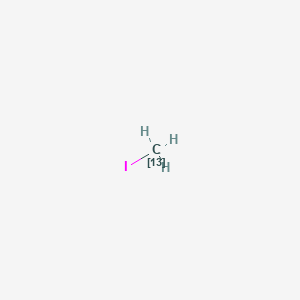
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)

